N-(6-chloropyridazin-3-yl)hexanamide
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Overview
Description
N-(6-chloropyridazin-3-yl)hexanamide is a chemical compound with the molecular formula C10H14ClN3O. It is a heterocyclic compound containing a pyridazine ring substituted with a chlorine atom at the 6-position and an amide group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-chloropyridazin-3-yl)hexanamide typically involves the reaction of 6-chloropyridazine with hexanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the amide bond. The general reaction scheme is as follows:
6-chloropyridazine+hexanoyl chloride→this compound
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N-(6-chloropyridazin-3-yl)hexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The chlorine atom on the pyridazine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.
Major Products:
Oxidation: this compound N-oxide.
Reduction: N-(6-aminopyridazin-3-yl)hexanamide.
Substitution: N-(6-substituted-pyridazin-3-yl)hexanamide derivatives.
Scientific Research Applications
N-(6-chloropyridazin-3-yl)hexanamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(6-chloropyridazin-3-yl)hexanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Sulfachloropyridazine: A sulfonamide antimicrobial used for urinary tract infections and in veterinary medicine.
N-(6-chloropyridazin-3-yl)benzenesulfonamide: Another compound with a similar pyridazine core but different substituents.
Uniqueness: N-(6-chloropyridazin-3-yl)hexanamide is unique due to its specific substitution pattern and the presence of the hexanamide group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
N-(6-chloropyridazin-3-yl)hexanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O/c1-2-3-4-5-10(15)12-9-7-6-8(11)13-14-9/h6-7H,2-5H2,1H3,(H,12,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPWVJLXWPDWEBU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NC1=NN=C(C=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10647526 |
Source
|
Record name | N-(6-Chloropyridazin-3-yl)hexanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10647526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
868948-14-5 |
Source
|
Record name | N-(6-Chloropyridazin-3-yl)hexanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10647526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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